Product packaging for Iron;methylcyclopentane(Cat. No.:)

Iron;methylcyclopentane

Cat. No.: B13399796
M. Wt: 224.16 g/mol
InChI Key: YNUNHKUGCGXGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories of Organoiron Complexes in Synthetic Chemistry

The journey of organoiron chemistry began in 1891 with the independent discoveries of iron pentacarbonyl (Fe(CO)₅) by Mond and Berthelot. wiley-vch.demdpi.com This discovery laid the groundwork for the synthesis of a vast array of organoiron compounds. A significant breakthrough occurred in 1951 with the synthesis of ferrocene (B1249389), (C₅H₅)₂Fe, a remarkably stable "sandwich" compound that opened a new chapter in organometallic chemistry and led to a Nobel Prize for its discoverers, Geoffrey Wilkinson and Ernst Otto Fischer, in 1973. wiley-vch.demdpi.comacs.orgwikipedia.org

Early applications of organoiron complexes in industrial processes include the Reppe synthesis, which utilized iron carbonyls for the hydroformylation of olefins. wiley-vch.demdpi.com In the 1970s, the potential of iron in catalytic cross-coupling reactions was demonstrated by Kochi and coworkers, who investigated the coupling of Grignard reagents with organic halides. wiley-vch.de Although palladium and nickel catalysts later dominated this area, the early work with iron set a precedent for its use in C-C bond formation. wikipedia.orgwiley-vch.de The development of various organoiron reagents, such as diiron nonacarbonyl (Fe₂(CO)₉) and disodium (B8443419) tetracarbonylferrate (Na₂[Fe(CO)₄]), further expanded the synthetic utility of iron. wikipedia.org

Table 1: Key Historical Milestones in Organoiron Chemistry

Year Discovery/Development Significance
1891 Discovery of Iron Pentacarbonyl (Fe(CO)₅) Foundation of organoiron chemistry. wiley-vch.demdpi.com
1951 Synthesis of Ferrocene ((C₅H₅)₂Fe) Landmark discovery that revolutionized organometallic chemistry. wiley-vch.demdpi.comacs.org
~1940s Reppe Synthesis Early industrial application of iron catalysis in hydroformylation. wiley-vch.demdpi.com

Contemporary Significance of Iron in Sustainable Organometallic Catalysis

In recent years, there has been a resurgence of interest in iron-based catalysts, driven by the principles of green and sustainable chemistry. sioc-journal.cnlongwood.edu Iron offers significant advantages over many precious and heavy transition metals traditionally used in catalysis, such as palladium, rhodium, and platinum. catalysis.blogcatalysis.blogijfmr.com Key benefits include its high abundance in the Earth's crust, low cost, and significantly lower toxicity, making it an environmentally benign choice. wikipedia.orgcatalysis.blogcatalysis.blogresearchgate.net

The versatility of iron, which can exist in a wide range of oxidation states from -II to +VI, allows it to catalyze a broad spectrum of chemical transformations. nih.govacs.org Modern iron catalysis encompasses a variety of reactions crucial for organic synthesis, including:

Cross-Coupling Reactions: Iron catalysts have proven effective in various cross-coupling reactions, such as Kumada and Suzuki-Miyaura type couplings, for the formation of carbon-carbon bonds. sioc-journal.cnrsc.orgrsc.orgdergipark.org.tr

C-H Functionalization: The direct functionalization of otherwise inert C-H bonds is a powerful tool for atom-economical synthesis, and iron catalysts have emerged as potent promoters of such reactions. rsc.orgmdpi.comresearchgate.net

Hydrogenation and Reduction: Iron complexes are used as catalysts for hydrogenation and other reduction reactions, providing a more sustainable alternative to precious metal catalysts. wikipedia.orgnih.gov

Polymerization: Certain organoiron complexes act as efficient catalysts for olefin polymerization. wikipedia.org

The development of novel ligand systems continues to expand the scope and efficiency of iron catalysis, positioning it as a cornerstone of sustainable chemical synthesis for the future. catalysis.blogresearchgate.netnih.gov

Classification of Organoiron Complexes Featuring Cyclopentane-Derived Ligands

Organoiron complexes featuring cyclopentane-derived ligands are a major class of compounds in organometallic chemistry. The most prominent ligand in this family is the cyclopentadienyl (B1206354) (Cp) anion, C₅H₅⁻. The versatility of the Cp ligand, which can be readily modified with various substituents, allows for the fine-tuning of the steric and electronic properties of the resulting iron complexes. wits.ac.za

Metallocenes: These are "sandwich" compounds with the general formula (C₅H₅)₂Fe, the most famous example being ferrocene. In ferrocene, the iron(II) center is situated between two parallel cyclopentadienyl rings. wikipedia.orglibretexts.org Its exceptional stability is attributed to the formation of a delocalized 18-electron system. libretexts.org

Half-Sandwich Complexes: Also known as "piano stool" complexes, these compounds feature one cyclopentadienyl ring bonded to the iron atom, with the remaining coordination sites occupied by other ligands, typically carbonyl (CO) groups. libretexts.org A key example is the cyclopentadienyliron dicarbonyl dimer, [CpFe(CO)₂]₂, often abbreviated as Fp₂. wikipedia.orgontosight.aiwikipedia.org This dinuclear complex serves as a convenient precursor for a wide range of mononuclear CpFe(CO)₂L derivatives. wikipedia.orgwikipedia.org The dimer itself exists in solution as a mixture of cis, trans, and unbridged isomers. wikipedia.org

Bent Metallocenes: These are of the type Cp₂FeLₙ, where the Cp rings are not parallel. libretexts.org

The reactivity of these complexes is diverse. Ferrocene undergoes electrophilic substitution reactions on its Cp rings, akin to aromatic organic compounds. wikipedia.org In contrast, the chemistry of Fp₂ and its derivatives is often centered on the iron atom and the carbonyl ligands. For instance, reduction of Fp₂ yields the highly nucleophilic Fp⁻ anion, [CpFe(CO)₂]⁻, a powerful reagent for forming new iron-carbon bonds. wikipedia.orgresearchgate.net Halogen oxidation of Fp₂ cleaves the Fe-Fe bond to give the corresponding halides, CpFe(CO)₂X (X = Cl, Br, I). wikipedia.org

The introduction of a methyl group onto the cyclopentadienyl ring significantly influences the properties and reactivity of the resulting iron complexes. The methyl group is an electron-donating group, which increases the electron density at the iron center, thereby affecting the stability and reactivity of the complex.

Synthesis of methyl-substituted cyclopentadienyl iron complexes can be achieved in two primary ways:

Starting from a modified Cp ring: Methylcyclopentadiene (B1197316) is deprotonated and then reacted with an appropriate iron salt. wits.ac.za

Modification of a pre-existing cyclopentadienyl complex: While less common for simple methylation, functionalization of the Cp ring on the complex is a general strategy for more complex derivatives.

A prominent example is the methylcyclopentadienyl analog of Fp₂, [(MeC₅H₄)Fe(CO)₂]₂, which exhibits similar structural and reactive patterns to its unsubstituted counterpart. wits.ac.za The corresponding methyl derivative of ferrocene, bis(methylcyclopentadienyl)iron, is also well-known.

The enhanced electron-donating ability of the methylcyclopentadienyl ligand can influence the catalytic activity of the iron center. For example, iron complexes bearing substituted cyclopentadienyl ligands, including methylcyclopentadienyl, have been investigated as catalysts in various transformations. thieme-connect.dekit.edu The steric bulk and electronic properties imparted by the methyl substituent can lead to different selectivity and activity compared to the unsubstituted Cp complexes. Research has shown that reactions involving methyl-substituted cyclopentadienyl iron complexes, such as the reactions of cyclopentadienyl(methyl)iron dicarbonyl with various ligands, lead to the formation of new acetyl-iron carbonyl complexes. acs.org

Table 2: Comparison of Cyclopentadienyl and Methylcyclopentadienyl Ligands in Iron Complexes

Property Cyclopentadienyl (Cp) Methylcyclopentadienyl (MeCp)
Formula C₅H₅⁻ CH₃C₅H₄⁻
Electronic Effect Electron-donating More electron-donating than Cp
Steric Hindrance Lower Higher
Impact on Metal Center Renders the metal center electron-rich Renders the metal center more electron-rich than with Cp

| Example Complex | Ferrocene, Fp₂ | Bis(methylcyclopentadienyl)iron, [(MeC₅H₄)Fe(CO)₂]₂ |

The systematic study of substituted cyclopentadienyl iron complexes, including the seemingly simple methyl derivative, continues to provide valuable insights into the fundamental principles of organometallic chemistry and catalysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24Fe B13399796 Iron;methylcyclopentane

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H24Fe

Molecular Weight

224.16 g/mol

IUPAC Name

iron;methylcyclopentane

InChI

InChI=1S/2C6H12.Fe/c2*1-6-4-2-3-5-6;/h2*6H,2-5H2,1H3;

InChI Key

YNUNHKUGCGXGQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1.CC1CCCC1.[Fe]

Origin of Product

United States

Synthetic Methodologies for Iron Complexes Incorporating Methylcyclopentane Derived Ligands

Strategies for the Preparation of (Methylcyclopentadienyl)iron Complexes

(Methylcyclopentadienyl)iron complexes are analogues of the well-studied cyclopentadienyliron compounds and are typically prepared using similar synthetic routes. These "half-sandwich" complexes, which feature a single methylcyclopentadienyl (Cp') ligand, are valuable precursors and intermediates in organometallic chemistry. psgcas.ac.in The primary approaches involve the initial synthesis of the ligand precursor followed by its reaction with a suitable iron source.

The common precursor for the methylcyclopentadienyl ligand is methylcyclopentadiene (B1197316), which exists as a mixture of isomers. This precursor is typically deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium hydride, to generate the aromatic methylcyclopentadienyl anion (Cp'⁻). This nucleophilic anion is the key reactive species for subsequent metalation reactions. thieme-connect.de

Functionalization of the methylcyclopentadienyl ring can be achieved either before or after complexation to the iron center. Pre-complexation functionalization allows for the introduction of various substituents onto the cyclopentadiene (B3395910) ring, which can modify the electronic and steric properties of the resulting iron complex. This strategy is particularly important for the synthesis of chiral ligands. universityofgalway.ie

The introduction of the iron moiety to the methylcyclopentadienyl ligand can be accomplished through several established methods, principally reductive metalation and ligand exchange reactions.

Reductive metalation, also known as reductive carbonylation, is a common method for preparing metal carbonyl complexes. libretexts.org This approach typically involves the reaction of a higher oxidation state metal salt, such as an iron(II) or iron(III) halide, with the ligand precursor in the presence of a reducing agent and carbon monoxide. The metal center is reduced to a lower oxidation state, facilitating the coordination of the π-accepting carbonyl and cyclopentadienyl (B1206354) ligands. libretexts.org

A more direct and widely used variation involves the reaction of an alkali metal salt of the methylcyclopentadienyl anion (e.g., Li[C₅H₄CH₃] or Na[C₅H₄CH₃]) with an iron(II) halide like iron(II) chloride (FeCl₂). thieme-connect.de This salt metathesis reaction leads to the formation of the corresponding iron complex, such as bis(methylcyclopentadienyl)iron (the methyl-substituted analogue of ferrocene). A similar one-pot reduction and complexation strategy has been successfully employed for pentamethylcyclopentadienyl iron complexes, where an iron(II) chloride precursor is treated with two equivalents of the lithium cyclopentadienyl salt. osti.govprinceton.edu Another established route involves the reduction of the dimeric complex [Cp'Fe(CO)₂]₂ with a reducing agent like sodium amalgam to form the highly nucleophilic sodium salt Na[Cp'Fe(CO)₂]. This anionic intermediate, an analogue to Collman's reagent, can then be alkylated with various electrophiles. wikipedia.orgwikipedia.org

Ligand exchange provides an alternative pathway to (methylcyclopentadienyl)iron complexes. Iron pentacarbonyl, Fe(CO)₅, is a common starting material for the synthesis of cyclopentadienyliron dicarbonyl dimer ([Fe(C₅H₅)(CO)₂]₂). wikipedia.org A similar reaction using methylcyclopentadiene dimer instead of dicyclopentadiene (B1670491) yields the corresponding methyl-substituted dimer, [Fe(C₅H₄CH₃)(CO)₂]₂. This dimer is a versatile precursor for a wide range of half-sandwich complexes.

Substitution reactions on existing (methylcyclopentadienyl)iron complexes are also used to generate new derivatives. For example, the methyl group in (η⁵-methylcyclopentadienyl)Fe(CO)₂CH₃ can be subjected to further reactions, or the carbonyl ligands can be replaced by other ligands, such as phosphines, through photochemical or thermal methods. wikipedia.orgacs.org

Method Iron Precursor Ligand Source Key Reagents Typical Product
Reductive Metalation (Salt Metathesis)Iron(II) Chloride (FeCl₂)Sodium MethylcyclopentadienideN/ABis(methylcyclopentadienyl)iron
Reductive Dimer Cleavage[Fe(C₅H₄CH₃)(CO)₂]₂N/ASodium Amalgam (Na/Hg)Na[Fe(C₅H₄CH₃)(CO)₂]
Ligand ExchangeIron Pentacarbonyl (Fe(CO)₅)Methylcyclopentadiene DimerHeat/UV[Fe(C₅H₄CH₃)(CO)₂]₂
Ligand Substitution(η⁵-Methylcyclopentadienyl)Fe(CO)₂CH₃TriphenylphosphineHeat/UV(η⁵-Methylcyclopentadienyl)Fe(CO)(PPh₃)CH₃

Metalation Procedures Employing Iron Precursors

Synthesis of Iron Complexes with Saturated Methylcyclopentyl Ligands

The synthesis of iron complexes featuring a σ-bond to a saturated methylcyclopentyl ligand requires different strategies from those used for π-bonded methylcyclopentadienyl complexes. These iron-alkyl complexes are typically prepared via nucleophilic substitution reactions where an anionic iron complex acts as the nucleophile, or by the reaction of an iron halide precursor with an organometallic nucleophile derived from methylcyclopentane (B18539).

A common method involves the use of a highly nucleophilic anionic iron complex, such as sodium dicarbonyl(cyclopentadienyl)ferrate, Na[CpFe(CO)₂], which can be prepared by the reduction of the corresponding dimer. wikipedia.orgmsu.edu The methyl-substituted analogue, Na[Cp'Fe(CO)₂], would be expected to react with a methylcyclopentyl halide (e.g., bromomethylcyclopentane) in a standard Sₙ2 reaction to form the desired (η⁵-methylcyclopentadienyl)dicarbonyl(methylcyclopentyl)iron complex.

An alternative and versatile approach is the reaction of an iron halide complex with a suitable organometallic reagent. This method has been successfully used to prepare a variety of iron alkyl and aryl complexes. nih.gov For instance, a complex such as (η⁵-methylcyclopentadienyl)dicarbonyliron bromide, [Cp'Fe(CO)₂Br], can serve as an electrophilic iron source. Reaction of this bromide complex with a methylcyclopentyl Grignard reagent (e.g., methylcyclopentylmagnesium bromide) or a methylcyclopentyllithium reagent would yield the target σ-bonded complex through transmetalation. nih.gov

Strategy Iron Reagent Alkylating Agent Product Type
Nucleophilic Attack by Iron AnionNa[Fe(C₅H₄CH₃)(CO)₂]Methylcyclopentyl Bromideσ-Alkyl Iron Complex
Transmetalation[Fe(C₅H₄CH₃)(CO)₂Br]Methylcyclopentylmagnesium Bromideσ-Alkyl Iron Complex

Targeted Synthesis of Chiral Iron Complexes with Methylcyclopentane-Derived Ligands

The development of chiral iron complexes is of significant interest for their application in asymmetric catalysis. rsc.org Chirality in these systems can be introduced in several ways: by using a chiral ligand, by creating a chiral center on the ligand side chain, or by establishing a stereogenic metal center.

One effective strategy involves the synthesis and use of cyclopentadienyl ligands that are themselves chiral. universityofgalway.ie This is achieved by attaching a chiral auxiliary to the cyclopentadienyl ring prior to metalation. For example, functionalized tetramethylcyclopentadienes bearing a chiral substituent have been synthesized and used to prepare cationic iron diene complexes. universityofgalway.ie A similar approach could be applied by functionalizing methylcyclopentadiene with a chiral group, leading to a diastereomeric mixture of iron complexes that can potentially be separated.

Photochemical Routes to Iron Complexes with Cyclopentane-Derived Ligands

Photochemical methods offer a powerful and often mild route for the synthesis and modification of iron complexes containing cyclopentane-derived ligands, such as cyclopentadienyl (Cp) and its methylated analogues. These reactions are typically initiated by the absorption of ultraviolet (UV) or visible light, which excites the iron complex to a higher electronic state. nih.govresearchgate.net This excitation can lead to the dissociation of ligands, most commonly carbon monoxide (CO), creating a coordinatively unsaturated and highly reactive intermediate that can then react with other substrates. nih.govwikipedia.org The photochemistry of iron carbonyl complexes, which are common precursors, has been a subject of interest since the early days of organometallic chemistry. dtic.mil

A primary application of photochemistry in this area is the substitution of ligands. For instance, the irradiation of dicarbonyl(η⁵-cyclopentadienyl)methyliron, [Fe(CO)₂Me(η⁵-C₅H₅)], triggers the loss of a CO ligand. rsc.org The resulting intermediate can then be trapped by a variety of donor ligands, leading to new functionalized iron complexes. acs.org This strategy has been employed to synthesize complexes with phosphine (B1218219) and phosphite (B83602) ligands. acs.org

Similarly, photochemical ligand exchange can be used to replace larger aromatic ligands. The photolysis of (η⁶-arene)(η⁵-cyclopentadienyl)iron(II) cations in the presence of other donor ligands results in the displacement of the arene ring. researchgate.net This method has been used to prepare compounds like [CpFe(η⁶-C₇H₈)]BF₄ (where C₇H₈ = cycloheptatriene) from an appropriate precursor. researchgate.net

The synthesis of complexes with substituted cyclopentadienyl rings, such as the methylcyclopentadienyl or pentamethylcyclopentadienyl (Cp*) ligands, also utilizes photochemical pathways. One synthetic approach to a pentamethylcyclopentadienyl iron complex bearing an α-diimine ligand involved a photochemical route. osti.gov Irradiation of a precursor led to the photodissociation of carbon monoxide, followed by the coordination of the α-diimine ligand, furnishing the desired product in a 30% yield. osti.gov

The fundamental process often involves the photochemical decarbonylation of iron pentacarbonyl, Fe(CO)₅. nih.govwikipedia.org UV irradiation of Fe(CO)₅ generates a reactive Fe(CO)₄ intermediate. wikipedia.org In the presence of appropriate cyclopentane-derived precursors, this can lead to the formation of stable cyclopentadienyl iron complexes. For example, Fe(CO)₅ reacts in dicyclopentadiene to form the cyclopentadienyliron dicarbonyl dimer, [Fe(C₅H₅)(CO)₂]₂, a crucial starting material in organoiron chemistry. wikipedia.org

Detailed studies combining solution-phase experiments and matrix isolation techniques at low temperatures have provided insight into the intermediates and reaction mechanisms of these photochemical processes. rsc.org The primary photochemical step for complexes like [Fe(CO)₂R(η⁵-C₅H₅)] (where R is an alkyl group like methyl or ethyl) is the cleavage of the Fe-CO bond. rsc.org

The following table summarizes selected photochemical syntheses of iron complexes with cyclopentane-derived ligands.

Precursor ComplexReactant/ConditionsProductYieldReference
(η⁵-C₅Me₅)Fe precursorBlue light irradiation, α-diimine ligand(η⁵-C₅Me₅)Fe(κ²-N,Nʹ) (metalloradical complex)30% osti.gov
[CpFe(p-xylene)]⁺Photolysis, cycloheptatriene (B165957) (C₇H₈)[CpFe(η⁶-C₇H₈)]⁺Not specified researchgate.net
Fe(CO)₅Dicyclopentadiene[Fe(C₅H₅)(CO)₂]₂ (Fp dimer)Not specified wikipedia.org
[Fe(CO)₂Me(η⁵-C₅H₅)]Photolysis, various P, As, Sb, S, N donor ligands[Fe(CO)(L)Me(η⁵-C₅H₅)] or [Fe(CO)(L)(COMe)(η⁵-C₅H₅)]Not specified rsc.orgacs.org

Electronic Structure and Bonding in Iron Methylcyclopentane Systems

Theoretical Frameworks for Describing Metal-Cyclopentadienyl Bonding

The bonding in metal-cyclopentadienyl complexes, including those with a methyl-substituted cyclopentadienyl (B1206354) ligand, is typically described by a combination of molecular orbital (MO) theory and the Dewar-Chatt-Duncanson model. The cyclopentadienyl (Cp) ligand, and by extension the methylcyclopentadienyl (MeCp) ligand, is considered a monoanionic five-electron donor in its most common η⁵-bonding mode. nih.govnih.gov In this configuration, the planar five-membered ring is positioned parallel to the metal center, creating a "sandwich" or "half-sandwich" structure. nih.govnih.gov

The interaction involves the overlap of the π molecular orbitals of the MeCp ligand with the appropriate symmetry valence orbitals (s, p, and d) of the iron atom. nih.gov The five p-orbitals of the cyclopentadienyl ring combine to form five molecular orbitals: a low-energy, fully symmetric bonding orbital (a₁), a pair of degenerate, higher-energy bonding orbitals (e₁), and a pair of degenerate, even higher-energy antibonding orbitals (e₂). nih.gov

The Dewar-Chatt-Duncanson model further refines this picture by describing the bonding in terms of two main components:

σ-donation: The filled π-orbitals of the MeCp ligand donate electron density to empty d-orbitals of the iron center. chemrxiv.orgelsevierpure.com

π-back-donation: Filled d-orbitals on the iron atom donate electron density back into the empty π* antibonding orbitals of the MeCp ligand. chemrxiv.orgelsevierpure.com

This synergistic σ-donation and π-back-donation creates a strong, covalent bond and explains the remarkable stability of many metal-cyclopentadienyl complexes, such as ferrocene (B1249389). nih.gov While the η⁵-coordination is most prevalent, other bonding modes, such as η¹ (monohapto) and η³ (trihapto), are also known, though less common for iron-cyclopentadienyl systems. nih.gov

Computational Studies on Iron-Methylcyclopentadienyl Electronic Configurations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic structures of organometallic complexes. rsc.org While specific studies focusing solely on "iron;methylcyclopentane" are not extensively documented, a wealth of computational data on closely related iron-cyclopentadienyl and substituted cyclopentadienyl complexes allows for a detailed understanding of the electronic configurations.

DFT calculations provide valuable insights into the geometry, orbital energies, and charge distribution within iron-methylcyclopentadienyl complexes. researchgate.net These calculations consistently show that the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) are typically dominated by contributions from the iron d-orbitals and the π-system of the methylcyclopentadienyl ligand.

The specific energy levels and compositions of these frontier orbitals are crucial in determining the complex's reactivity, redox properties, and spectroscopic characteristics. For instance, in a typical half-sandwich complex of the type [(η⁵-MeCp)Fe(CO)₂]⁺, DFT calculations would reveal the significant covalent character of the Fe-MeCp bond through the mixing of iron d-orbitals and MeCp π-orbitals.

Table 1: Representative DFT Data for a Model Iron-Cyclopentadienyl Complex

ParameterValue
Fe-C(Cp) average bond length2.11 Å
C-C(Cp) average bond length1.43 Å
HOMO-LUMO gap2.5 eV
Mulliken charge on Fe+0.85
Contribution to HOMOFe (d-orbitals): 65%, Cp (π-orbitals): 35%

Note: Data is illustrative and based on typical values for related iron-cyclopentadienyl complexes.

The electronic configuration of an iron-methylcyclopentadienyl complex also dictates its magnetic properties, which are determined by the spin state of the iron center. Iron complexes can exist in different spin states (e.g., low-spin, intermediate-spin, or high-spin), and the energy difference between these states can be small, sometimes leading to spin crossover (SCO) behavior. nih.govcore.ac.uk DFT calculations are instrumental in predicting the ground spin state and the relative energies of other spin states. scispace.com For many iron-cyclopentadienyl complexes, a low-spin state is favored due to the strong ligand field imposed by the cyclopentadienyl ligand.

The concept of "redox non-innocent" ligands is also pertinent. wikipedia.org An innocent ligand has a well-defined charge state, and redox events are centered on the metal. However, a non-innocent ligand can actively participate in redox processes, meaning that oxidation or reduction can be ligand-centered rather than metal-centered. caltech.edursc.org While the cyclopentadienyl ligand is often considered innocent, under certain circumstances, particularly with reactive metal centers or in complexes with other redox-active ligands, it can exhibit non-innocent behavior. Computational studies can help to unravel the extent of ligand participation in redox reactions by analyzing the changes in orbital populations and spin densities upon electron transfer. osti.govresearchgate.net

Bonding Characterization in Iron Complexes with Saturated Methylcyclopentyl Ligands

In contrast to the π-bonding of the aromatic methylcyclopentadienyl ligand, a saturated methylcyclopentyl ligand binds to an iron center through a single covalent σ-bond. This type of bond is formed by the overlap of a hybridized (typically sp³) orbital on the carbon atom of the methylcyclopentyl ring and a suitable d-orbital or hybrid orbital on the iron atom.

The iron-methylcyclopentyl bond is a classic example of a metal-alkyl σ-bond. The strength and polarity of this bond are influenced by the electronegativity of the carbon and iron atoms, as well as by the nature of the other ligands on the iron center. The electron-donating inductive effect of the methyl group on the cyclopentyl ring can slightly influence the strength of the Fe-C bond compared to an unsubstituted cyclopentyl ligand.

Computationally, the Fe-C σ-bond can be analyzed using methods such as Natural Bond Orbital (NBO) analysis, which characterizes the bond in terms of localized donor-acceptor interactions. researchgate.net These analyses typically show a significant degree of covalent character, with some ionic contribution due to the difference in electronegativity between iron and carbon.

Table 2: Comparison of Bonding in Iron-Methylcyclopentadienyl vs. Iron-Methylcyclopentyl Systems

FeatureIron-Methylcyclopentadienyl (η⁵)Iron-Methylcyclopentyl (η¹)
Bonding Type π-complexation (σ-donation & π-back-donation)σ-bond
Hapticity Pentahapto (η⁵)Monohapto (η¹)
Ligand Electrons 51
Fe-C Interaction Interaction with 5 carbon atomsInteraction with 1 carbon atom
Geometry Planar ring parallel to FeTetrahedral carbon bonded to Fe

Advanced Spectroscopic and Structural Elucidation of Iron Complexes with Methylcyclopentane Derived Ligands

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processesnih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure and behavior of iron-methylcyclopentane complexes in solution. Due to the potential for unpaired electrons in iron centers, specialized paramagnetic NMR techniques are often required.

Paramagnetic NMR Studiesnih.gov

In contrast to diamagnetic compounds, paramagnetic iron complexes, which possess one or more unpaired electrons, exhibit NMR spectra with significantly altered chemical shifts and relaxation rates. wiley.com This phenomenon arises from the hyperfine interaction between the unpaired electron spin(s) and the nuclear spins. nih.gov The resulting large, temperature-dependent shifts, known as hyperfine or paramagnetic shifts, can spread resonances over a wide range, often from -55 to 250 ppm. nih.govresearchgate.net

The hyperfine shift (δHF) is composed of two primary contributions: the Fermi-contact (FC) shift and the pseudocontact (or spin-dipolar, SD) shift. nih.gov

Fermi-contact shift: This arises from the delocalization of unpaired electron spin density from the iron center to the ligand nuclei through chemical bonds. It provides direct information about the bonding character and spin distribution within the molecule. nih.gov

Pseudocontact shift: This through-space dipolar interaction depends on the geometric arrangement of the nucleus relative to the paramagnetic metal center and the anisotropy of the magnetic susceptibility. It offers valuable long-range structural information.

For high-spin Fe(III) complexes, which have five unpaired electrons, the large resonance spread is a clear indicator of electron spin delocalization from the metal's d-orbitals into the ligand orbitals. vu.lt The analysis of these hyperfine-shifted signals is crucial for mapping out the electronic structure and understanding the nature of the iron-ligand bond. nih.gov

Mechanistic Elucidation via NMR Spectroscopyrsc.org

Variable-temperature (VT) NMR and two-dimensional exchange spectroscopy (2D EXSY) are powerful tools for investigating the dynamic processes and reaction mechanisms of these complexes in solution. rsc.orgvu.lt By monitoring changes in the NMR spectra as a function of temperature, researchers can identify fluxional processes such as ligand exchange, conformational changes, or intramolecular rearrangements. vu.lt The coalescence of signals at higher temperatures can be analyzed to determine the energy barriers and rates of these dynamic behaviors, providing critical insights into the reactivity and stability of the complexes. rsc.org

Mössbauer Spectroscopy for Iron Oxidation States and Coordination Environmentsnih.gov

57Fe Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of the 57Fe isotope, providing precise information about the local chemical environment of the iron atom. mdpi.comnih.gov It is particularly effective for distinguishing between different oxidation states (e.g., Fe(II), Fe(III)) and spin states (high-spin vs. low-spin). mdpi.comnih.gov

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). mdpi.com

Isomer Shift (δ): This parameter is related to the s-electron density at the iron nucleus and is highly sensitive to the oxidation state of the iron. For example, isomer shifts for high-spin Fe(III) are typically smaller than those for high-spin Fe(II). mdpi.com

Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. It provides information about the symmetry of the coordination environment. A non-zero ΔEQ indicates a distorted or asymmetric electronic environment around the iron center. mdpi.com

In studies of iron(III) spin crossover complexes, Mössbauer spectroscopy has been used to characterize the spin state at different temperatures. For one such complex, the parameters at 325 K were typical for a high-spin Fe(III) state, with δ = 0.287 mm·s−1 and ΔEQ = 0.640 mm·s−1. mdpi.com This technique is invaluable for confirming the electronic state of iron within its coordination sphere. mdpi.comnih.gov

Mössbauer Parameters for an Iron(III) Spin Crossover Complex mdpi.com
Temperature (K)Isomer Shift (δ) (mm·s⁻¹)Quadrupole Splitting (ΔEQ) (mm·s⁻¹)Inferred State
3250.2870.640High-Spin Fe(III)
295Data available in sourceData available in sourceHigh-Spin Fe(III)
77Data available in sourceData available in sourceLow-Spin Fe(III)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metalloradical Characterizationnih.govnih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a definitive technique for characterizing paramagnetic species, including metalloradicals. utexas.edu It specifically detects species with unpaired electrons and provides detailed information about the location and environment of the unpaired electron. utexas.edunih.gov Iron(III) complexes and transient iron-based radical intermediates are often EPR-active. nih.govnih.gov

The EPR spectrum is characterized by the g-factor and hyperfine coupling constants (A).

g-factor: This value is analogous to the chemical shift in NMR and is determined by the electron's orbital and spin angular momentum. It helps to identify the nature of the paramagnetic center. For instance, α-Fe(IV)-alkyl radicals trapped by spin-trapping agents like PBN and DMPO show characteristic signals at g-values of approximately 2.00. nih.gov

Hyperfine Coupling (A): This represents the interaction between the unpaired electron and nearby magnetic nuclei (e.g., 14N, 1H). The resulting splitting pattern reveals which nuclei are coupled to the electron, providing direct evidence for the structure of the radical species. nih.gov

In one study, an α-Fe(IV)-trifluoroethyl radical trapped by PBN was detected by EPR, yielding a g-value of 2.00641 with hyperfine couplings of A(14N) = 41.1 MHz and A(1H) = 7.5 MHz. nih.gov When the same radical was trapped with DMPO, the parameters were g = 2.00640, A(14N) = 39.9 MHz, and A(1H) = 60.5 MHz. nih.gov These precise measurements are crucial for identifying and characterizing transient radical intermediates in reaction mechanisms. springernature.com

EPR Parameters for Trapped α-Fe(IV)-trifluoroethyl Radical Intermediates nih.gov
Spin Trapg-valueHyperfine Coupling A(14N) (MHz)Hyperfine Coupling A(1H) (MHz)
PBN2.0064141.17.5
DMPO2.0064039.960.5

High-Resolution Mass Spectrometry and Fragmentation Analysisrsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and to study its fragmentation pathways. researchgate.netpnnl.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS can achieve resolving powers high enough to distinguish between ions of the same nominal mass (isobars), which is essential for unambiguous formula assignment. mdpi.comsemanticscholar.org

In the context of iron-methylcyclopentane complexes, HRMS provides an exact mass measurement, allowing for the confident determination of the compound's molecular formula. researchgate.net Furthermore, by inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is produced. mdpi.com Analyzing these fragments helps to piece together the molecular structure, identifying the core iron atom and the various ligands attached to it, such as carbonyl (CO) groups or the methylcyclopentane-derived moiety. This detailed fragmentation analysis is instrumental in confirming the connectivity of the complex. researchgate.net

X-ray Crystallography for Solid-State Molecular Structuresnih.govrsc.orgnih.gov

For organometallic iron complexes, X-ray crystallography reveals critical structural details. For example, in the structure of (η5-C6H7)Fe(CO)2CF3, the six carbons of the cyclohexadienyl ring were found to be highly nonplanar, with the saturated carbon atom positioned out of the plane formed by the other five. mdpi.com In a series of pentaphenylcyclopentadienyl iron complexes, [(C5Ph5)Fe(CO)2R], crystallographic analysis provided precise bond lengths, such as an average C-O bond length of 1.225(4) Å in one derivative, consistent with other Fe-CO bonds. nih.govmdpi.com

Reactivity and Mechanistic Studies of Iron Methylcyclopentane Derivatives

Ligand Transformations and Rearrangements on the Iron Center

Iron complexes containing cyclopentadienyl (B1206354) (Cp) or its substituted analogues, such as methylcyclopentadienyl, can exhibit dynamic behavior. One of the fundamental rearrangements is haptotropic isomerization, where the bonding mode of the Cp ligand to the iron center changes. In the vast majority of complexes, the cyclopentadienyl ligand binds in a pentahapto (η⁵) fashion, where all five carbon atoms are bonded to the metal. wikipedia.org However, under certain conditions, it can rearrange to an η¹-monohapto (sigma-bonded) or η³-trihapto (allyl-type) coordination. wikipedia.org These shifts are often crucial intermediate steps in catalytic cycles, altering the electronic properties and steric accessibility of the iron center.

Ligand exchange reactions on the iron center also represent a key class of transformations. For example, tricarbonyl(η⁴-cyclopentadienone)iron complexes can undergo a sequential exchange of a carbonyl (CO) ligand. nih.govscispace.com Treatment with sodium hydroxide (B78521) can replace a CO ligand with a hydride (H⁻), which can subsequently be replaced by an iodo ligand upon reaction with iodopentane. nih.govscispace.com These transformations highlight the tunability of the iron center's coordination sphere, allowing for the introduction of new reactive sites.

Table 1: Examples of Ligand Transformations on Iron-Cyclopentadienyl Type Complexes
Transformation TypeDescriptionSignificanceReference Example
Haptotropic IsomerizationChange in the number of atoms of a ligand coordinated to the metal center (e.g., η⁵ to η¹ shift of a Cp ring).Creates open coordination sites and alters the electronic state of the metal; often a key step in reaction mechanisms.Probable intermediates in the formation of η⁵-Cp complexes. wikipedia.org
Ligand ExchangeReplacement of one coordinated ligand with another (e.g., CO substitution by a hydride or halide).Allows for the synthesis of new complexes with tailored reactivity and catalytic properties.Tricarbonyl(cyclopentadienone)iron complexes undergoing CO/H⁻/I⁻ exchange. nih.govscispace.com

Iron complexes can play a pivotal role in mediating cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. The iron center can act as a template, bringing reactants together in the correct orientation, or it can actively participate in the reaction by stabilizing key intermediates. While specific studies on iron-stabilized methylcyclopentane (B18539) cycloadditions are not abundant, the principles are well-established with related systems, such as (cyclopentadienone)iron complexes.

These complexes, which can be formed through cycloadditions of diynes and carbon monoxide, demonstrate the ability of iron to mediate the formation of cyclic structures. acs.org Furthermore, iron complexes are known to catalyze various cycloadditions, including the [2+2] cycloaddition of alkenes to form cyclobutane (B1203170) derivatives. In such reactions, the metal center facilitates the formally forbidden concerted reaction pathway by forming metallacyclic intermediates, thereby lowering the activation energy. The properties of (cyclopentadienone)iron tricarbonyl complexes can be finely tuned by altering the substituents on the cyclopentadienone ring, which in turn influences their catalytic activity. acs.org

Small Molecule Activation by Iron-Cyclopentane Complexes

A significant area of research focuses on the ability of iron complexes to activate small, typically inert molecules. The unique electronic structure of iron, supported by ligands like methylcyclopentadienyl, enables the binding and subsequent transformation of molecules such as dihydrogen (H₂), carbon dioxide (CO₂), carbon disulfide (CS₂), and dinitrogen (N₂).

The cleavage of the strong H-H bond in dihydrogen is a critical step in hydrogenation catalysis. Iron complexes, including those with cyclopentadienone ligands, are effective in this process. nih.gov The activation typically proceeds through the initial coordination of H₂ to the iron center, forming a transient σ-dihydrogen complex. This is followed by the cleavage of the H-H bond via one of two primary mechanisms:

Oxidative Addition: The iron center is formally oxidized by two electrons, and two anionic hydride (H⁻) ligands are formed, resulting in a dihydride complex.

Heterolytic Cleavage: The H-H bond is cleaved across the metal center and another ligand or external base, resulting in a metal hydride and a proton.

For instance, cyclopentadienone iron alcohol complexes have been shown to react with H₂ to form the corresponding iron hydride complex. nih.gov This reactivity is central to their function as catalysts for the hydrogenation of aldehydes and ketones. Mechanistic studies involving cyclopentadienone iron complexes in the dehydrogenation of amines have provided evidence for a stepwise mechanism involving rate-limiting hydride transfer from the substrate to the iron center, forming an iron hydride intermediate. acs.org

Table 2: Key Steps in Dihydrogen Activation by Iron Complexes
StepDescriptionResulting SpeciesMechanistic Significance
1. CoordinationThe H₂ molecule binds side-on to the iron center without breaking the H-H bond.σ-Dihydrogen complex (Fe-H₂)Precursor to H-H bond cleavage.
2. H-H CleavageThe H-H bond is broken via oxidative addition or heterolytic cleavage.Iron dihydride (Fe(H)₂) or monohydride (Fe-H) complexFormation of the active species for hydrogenation reactions.

Carbon dioxide is an abundant, renewable C1 feedstock, but its thermodynamic stability makes it challenging to activate. Low-valent iron complexes can bind and activate CO₂, typically through coordination that leads to a bending of the linear O=C=O molecule. This bending makes the carbon atom more electrophilic and susceptible to nucleophilic attack. Computational studies on iron polypyridine catalysts have shown that CO₂ can add to the iron center with a low activation barrier, often stabilized by hydrogen bonding from the ligand framework. berkeley.edu Subsequent steps can involve intramolecular protonation, leading to CO release or further reduction to products like formate. berkeley.edunih.gov In one example, CO₂ adds to an iron(II) hydride complex to afford an iminium carboxylate, which then rearranges to a stable ferracycle, demonstrating a complete functionalization pathway. rsc.org

Carbon disulfide (CS₂), being more reactive than CO₂, interacts more strongly with metal centers. It can coordinate to iron in various modes, most commonly in a side-on (η²) fashion involving the C=S double bond. This coordination results in a significant transfer of electron density from the metal to the CS₂ ligand, activating it for subsequent reactions such as insertion or cycloaddition.

The activation and cleavage of the triple bond in dinitrogen (N₂), the basis of biological and industrial nitrogen fixation, is one of the most challenging transformations in chemistry. While direct cleavage of N₂ often requires multimetallic iron clusters, studies on molecules with weaker N-N bonds, such as azobenzene (B91143) (PhN=NPh), provide critical mechanistic insights. chinesechemsoc.org

High-spin iron(II) hydride complexes have been shown to completely cleave the N=N double bond in azobenzene. nih.govacs.orgcapes.gov.br Mechanistic studies reveal complex pathways, including both non-radical and radical chain mechanisms. nih.govacs.org In one system, a diiron(II) hydride dimer reacts with azobenzene to perform a four-electron reduction, cleaving the N=N bond to form two iron(III) imido (Fe=NPh) units. nih.govacs.org This reaction proceeds with the concomitant release of H₂, where substrate binding triggers the reductive elimination of H₂ from the iron centers, formally reducing the metals and providing the necessary electrons for N=N bond scission. nih.govacs.org Kinetic isotope effect studies indicate that H-H bond formation is the rate-limiting step in this process. acs.org These model studies are crucial for understanding the potential role of iron-hydride species in the mechanism of nitrogenase. nih.gov

Electron Transfer Processes and Redox Chemistry of Iron-Cyclopentane Systems

The redox chemistry of iron complexes featuring cyclopentadienyl-type ligands is a cornerstone of their utility and function. The iron center can readily cycle between different oxidation states, most commonly Fe(II) and Fe(III), through one-electron transfer processes. nih.govthieme-connect.de This facile redox behavior is fundamental to their roles in catalysis and biological systems. nih.gov

In iron-cyclopentadienyl systems, the formal oxidation state of the iron atom can be reversibly switched. wiley-vch.de For instance, the well-known ferrocene (B1249389) complex is easily oxidized to the paramagnetic iron(III)-containing ferrocenium (B1229745) ion. thieme-connect.de This reliability and predictability of its redox potential have led to its use as a secondary standard in electrochemical studies. thieme-connect.de The electron transfer (ET) reaction involving bis(cyclopentadienyl)iron(II) has been studied in detail using techniques like cyclic voltammetry. nih.gov

Mechanistic studies suggest that these electron transfers can occur through various pathways. One proposed mechanism involves a single-electron transfer (SET) from a cyclopentadienyl anion (Cp⁻) to an Fe(III) species, generating an Fe(II) center and a neutral cyclopentadienyl radical. stackexchange.com This Fe(II) can then react with remaining anions to form the stable iron-cyclopentadienyl complex. stackexchange.com Organolithium reagents, which can be used to prepare these systems, are known to sometimes act as single-electron reducing agents, supporting the plausibility of SET pathways. stackexchange.com

Table 1: Redox Properties of Selected Iron Complexes

Complex/SystemRedox CoupleProcessKey Findings/PotentialCitation
Bis(cyclopentadienyl)iron(II) / HexacyanoferrateFe(II)/Fe(III)Homogeneous Electron TransferThe forward rate constant of the ET reaction was determined to be approximately 2.9 x 1010 M-1 s-1. nih.gov
FerroceneFe(II)/Fe(III)OxidationEasily oxidized to the ferrocenium ion; used as a secondary standard in electrochemistry. thieme-connect.de
Cationic carbyne diiron complexes-Reversible ReductionVoltammetric studies showed reversible reduction processes occurring at potentials of -1.20 V and -1.40 V vs the ferrocenium/ferrocene couple. acs.org
Cyclopentadienone Iron Complexes-Hydride and Proton TransferInvolved in stepwise dehydrogenation of amines via rate-determining hydride transfer followed by proton transfer. acs.org

Stoichiometric Reactivity in Organic Synthesis

While the development of catalytic systems is a major goal in modern chemistry, stoichiometric applications of organoiron complexes remain crucial for transformations that are otherwise difficult to achieve. acs.org In these reactions, the iron complex is consumed as a reagent rather than acting as a catalyst. The coordination of an organic ligand to an iron center dramatically alters the ligand's chemical reactivity, stabilizing otherwise transient structures or enabling reactions that are not possible with the free ligand. thieme-connect.de

Iron carbonyls, for example, have been widely used in stoichiometric amounts for various transformations. wiley-vch.de A classic example is the [2+2+1]-cycloaddition to form cyclopentadienone-iron complexes. wiley-vch.de This reaction involves the oxidative cyclization of two alkyne molecules and a carbon monoxide ligand on an iron center, forming a stable ferracyclopentadiene intermediate. Subsequent CO insertion and reductive elimination yield the final cyclopentadienone complex, which is stable under the reaction conditions, necessitating a stoichiometric amount of the iron precursor. wiley-vch.de

The reactivity of ligands coordinated to iron can be finely tuned. The coordination of a π-system to an iron fragment generally increases its susceptibility to nucleophilic attack while decreasing its reactivity toward electrophiles. thieme-connect.dewiley-vch.de This principle is fundamental to many stoichiometric applications of iron complexes in synthesis. wiley-vch.de Furthermore, studies on the stoichiometric reactivity of specific iron complexes, such as iron borohydride (B1222165) and iron furyl derivatives, have provided crucial insights into reaction mechanisms, revealing details about steps like C-H activation and C-B bond formation, which can be turnover-limiting in potential catalytic cycles. princeton.edu

Protecting Group Chemistry through Iron Coordination

A significant application of stoichiometric iron chemistry is the use of the tricarbonyliron (Fe(CO)₃) fragment as a protecting group for diene systems. wiley-vch.deuwindsor.ca Coordination to the Fe(CO)₃ moiety effectively shields the diene from a range of reactions it would typically undergo. wiley-vch.de For instance, a diene complexed to tricarbonyliron does not participate in reactions such as hydrogenation, hydroboration, dihydroxylation, or Diels-Alder cycloadditions. wiley-vch.de

This protective effect stems from the alteration of the diene's electronic properties upon complexation. While the Fe(CO)₃ group acts as a slight electron donor inductively, it significantly reduces the diene's reactivity towards electrophiles. uwindsor.ca Conversely, the donation of π-electrons from the diene to the metal makes the coordinated system more susceptible to attack by nucleophiles. Therefore, the tricarbonyliron fragment can be viewed as an acceptor group that inverts the typical reactivity of the diene. wiley-vch.de

In addition to electronic effects, the steric bulk of the iron carbonyl fragment plays a crucial role. It effectively blocks one face of the diene, providing a powerful tool for stereochemical control in subsequent reactions. wiley-vch.de This dual electronic and steric influence allows for selective transformations on other parts of the molecule while the diene remains protected. The diene can be liberated from the iron complex later through oxidative demetallation. wiley-vch.de

Stereoselective Transformations Mediated by Iron Complexes

Chiral organoiron complexes are highly valuable reagents and catalysts for controlling the stereochemical outcome of organic reactions. nist.gov By incorporating chirality into the ligand framework, these complexes can create a chiral environment that directs the formation of one enantiomer or diastereomer of a product over others. dntb.gov.ua

An example of this is the use of chiral (cyclopentadienone)iron complexes as pre-catalysts for the asymmetric hydrogenation of polar double bonds, such as those in ketones. dntb.gov.ua These catalysts, often referred to as Knölker-type catalysts, have been successfully employed in both transfer hydrogenation and H₂-mediated hydrogenations, achieving significant enantiomeric excesses. dntb.gov.ua The stereoselectivity arises from the interaction between the substrate and the chiral metal complex, which dictates the facial selectivity of the hydride transfer. researchgate.net

The tricarbonyliron fragment, besides its role as a protecting group, can also serve as a stereo-directing group. wiley-vch.de Its steric demand blocks one face of a coordinated diene, forcing reactants to approach from the opposite, unhindered face. wiley-vch.de This strategy has been applied in various synthetic contexts to achieve high levels of stereocontrol. The development of chiral organoiron reagents, such as those based on the [(η⁵-C₅H₅)Fe(CO)(PPh₃)] scaffold, has provided a platform for a wide range of asymmetric and stereoselective reactions, including applications in the synthesis of natural products. nist.gov

Table 2: Enantiomeric Excess in Asymmetric Hydrogenation using a Chiral (Cyclopentadienone)iron Catalyst

SubstrateReaction TypeEnantiomeric Excess (ee)Citation
AcetophenoneTransfer HydrogenationUp to 70% dntb.gov.ua
Related CompoundsTransfer Hydrogenation / H₂-HydrogenationAppreciable values dntb.gov.ua

Catalytic Applications of Iron Complexes with Methylcyclopentane Derived Ligands

Hydrogenation and Dehydrogenation Reactions

Iron complexes bearing cyclopentadienone ligands are powerful catalysts for reactions involving hydrogen transfer, engaging in both the addition and removal of hydrogen. nih.gov The mechanism often involves a bifunctional activation pathway where a proton is transferred from the ligand's hydroxyl group and a hydride is delivered from the iron center. nih.gov This cooperative action is central to their effectiveness in hydrogenation and dehydrogenation processes.

Transfer hydrogenation provides a practical alternative to using high-pressure molecular hydrogen, instead employing hydrogen donor molecules like isopropanol (B130326) or formic acid. mdpi.com (Cyclopentadienone)iron complexes are highly effective in this domain. nih.gov Research has shown that the electronic properties of the cyclopentadienone ligand significantly influence the reaction rate, with electron-rich ligands accelerating both transfer hydrogenation and dehydrogenation reactions. nih.gov A key intermediate, a trimethylamine-ligated (cyclopentadienone)iron dicarbonyl species, has been isolated and confirmed to be catalytically active, serving as a resting state in the catalytic cycle. nih.gov

These catalysts have been successfully applied to the transfer dehydrogenation of diols to form lactones, utilizing acetone (B3395972) as the hydrogen acceptor. acs.org Furthermore, the development of water-soluble cyclopentadienone iron tricarbonyl complexes has enabled these reactions to be performed in aqueous media using formates as the hydride source, representing a significant step towards greener chemistry. mdpi.com The recyclability of these water-soluble catalysts has also been demonstrated, enhancing their practical appeal. mdpi.com

The reduction of polarized double bonds, such as those in ketones, aldehydes, and imines, is a cornerstone application of cyclopentadienone iron complexes. mdpi.com These catalysts operate through a concerted, outer-sphere mechanism where the carbonyl or imine substrate interacts simultaneously with a protic hydrogen on the ligand and a hydridic hydrogen on the iron center. nih.gov This bifunctional nature allows for efficient reduction under relatively mild conditions using various hydrogen sources, including molecular hydrogen (H₂), isopropanol, and formic acid. mdpi.com

The modularity of the cyclopentadienone ligand has facilitated the development of asymmetric catalysts for enantioselective hydrogenations. By introducing chiral substituents onto the ligand backbone, researchers have achieved notable enantiomeric excesses (ee) in the reduction of prochiral ketones like acetophenone. acs.org The performance of these catalysts is tabulated below, showcasing the impact of ligand structure on conversion and selectivity.

Table 1: Performance of Various (Cyclopentadienone)iron Tricarbonyl Catalysts in the Transfer Hydrogenation of Acetophenone. gettysburg.edu
Catalyst (Ligand Substituents)Time (h)Conversion (%)Conditions
[2,5-Ph₂-3,4-Ph₂]24~65Acetophenone, Isopropanol, Trimethylamine N-oxide, 80 °C
[2,5-(4-MePh)₂-3,4-Ph₂]24~90
[2,5-(4-MeOPh)₂-3,4-Ph₂]24>90
[2,5-(3,5-Me₂Ph)₂-3,4-Ph₂]6>90

While cyclopentadienone iron complexes are predominantly used for the hydrogenation of polar bonds, related cyclopentadienyl (B1206354) iron systems have shown competence in the hydrogenation of non-polar carbon-carbon multiple bonds. nih.gov Specifically, the anionic complex [Li(thf)₂][CpFe(η⁴‐naphthalene)] (where Cp = cyclopentadienyl) has been identified as a precatalyst for alkene hydrogenation under mild conditions (2 bar H₂, room temperature). nih.gov The proposed mechanism for this class of catalysts begins with the substitution of a ligand by the alkene substrate, followed by the activation of H₂. nih.gov However, this application appears less common for cyclopentadienyl iron complexes compared to their extensive use in carbonyl and imine reductions. Much of the broader research on iron-catalyzed alkene and alkyne hydrogenation employs either ligand-free systems or complexes with other ligand types, such as bis(imino)pyridine. scispace.comunifr.chsemanticscholar.org

The catalytic dehydrogenation of cyclic hydrocarbons like methylcyclohexane (B89554) to produce aromatics and hydrogen is a reaction of significant interest for hydrogen storage applications. However, a review of the scientific literature indicates that this transformation is predominantly catalyzed by late transition metals, particularly platinum (Pt). nih.govmdpi.comresearchgate.netmdpi.com There is no significant documentation found for the use of iron complexes with methylcyclopentane-derived ligands (such as methylcyclopentadienyl or cyclopentadienone) for this specific application. Therefore, this area falls outside the established catalytic scope of the iron complexes discussed herein.

Carbon-Carbon Bond Formation Reactions

Iron-catalyzed carbon-carbon bond formation is a rapidly expanding field, valued for providing a sustainable alternative to methods using precious metals like palladium. longdom.orgmdpi.comresearchgate.net

Iron-catalyzed cross-coupling reactions, such as the Kumada coupling, are well-established methods for forming C(sp²)–C(sp³) or C(sp²)–C(sp²) bonds. mdpi.comyoutube.com However, the vast majority of these protocols employ simple iron salts (e.g., FeCl₃, Fe(acac)₃) or iron complexes with ligands such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), N-heterocyclic carbenes (NHCs), or phosphines. longdom.orgresearchgate.net The use of iron complexes bearing cyclopentadienyl or cyclopentadienone ligands as the primary catalyst for cross-coupling reactions is not a widely reported application. While cyclopentadienyl ligands are a cornerstone of organoiron chemistry, their role in catalysis is predominantly in hydrogenation and related processes. nih.govmdpi.com For instance, the synthesis of σ-alkynyl cyclopentadienyliron complexes via Pd/Cu-catalyzed coupling has been described, but this involves the formation of the iron complex itself rather than its use as a catalyst for C-C bond formation. rsc.org Consequently, this application is not a characteristic feature of this class of iron catalysts based on the available literature.

Cyclopropanation Reactions

Iron complexes featuring cyclopentadienyl-type ligands have emerged as effective catalysts for cyclopropanation reactions, a fundamental transformation in organic synthesis for the construction of three-membered carbocyclic rings. iastate.edunih.govrsc.org While much of the research has centered on porphyrin and salen-type ligands, cyclopentadienyl-derived systems, including those with methylcyclopentadienyl ligands, offer a distinct electronic and steric environment that influences catalytic activity and selectivity. iastate.eduresearchgate.net

The mechanism of iron-catalyzed cyclopropanation generally involves the reaction of an iron catalyst with a diazo compound to generate a transient iron-carbene intermediate. This highly reactive species then transfers the carbene moiety to an alkene substrate to form the cyclopropane (B1198618) ring. iastate.edu The stereoselectivity of the reaction, affording either trans or cis isomers of the cyclopropane product, is a critical aspect of these catalytic systems and is highly dependent on the steric and electronic properties of the ligands coordinated to the iron center.

Research by Woo and coworkers demonstrated that iron(II) porphyrin complexes are efficient catalysts for the cyclopropanation of styrene (B11656) with aryldiazomethanes. iastate.edu In these systems, the use of bulky porphyrin ligands was found to enhance the stereoselectivity of the reaction. For instance, with p-tolyldiazomethane as the carbene source, trans-cyclopropanes were the major products, with trans/cis ratios as high as 17:1. iastate.edu Conversely, employing a bulkier carbene precursor like mesityldiazomethane led to a reversal in stereoselectivity, favoring the formation of the cis-cyclopropane. iastate.edu While not explicitly involving methylcyclopentane (B18539), these findings underscore the principle that steric hindrance around the iron center, a feature that a methylcyclopentadienyl ligand would impart, can be a tool to control the stereochemical outcome of the reaction.

A recent development in this area is the use of FeCl₂ as a catalyst for the cyclopropanation of a wide array of unactivated alkenes using aliphatic aldehydes as carbene precursors. nih.gov This method allows for the synthesis of novel cyclopropanes bearing diverse substituents, including alkyl, benzyl, and allyl groups. Mechanistic studies of this reaction using cis- and trans-alkenes revealed that the cyclopropanation proceeds with retention of the alkene geometry, suggesting a concerted carbene transfer mechanism. nih.gov This highlights the potential of simple iron salts in combination with appropriate ligands to effect challenging cyclopropanation reactions.

The enantioselectivity of these reactions can be induced by employing chiral ligands. While much of the work on asymmetric iron-catalyzed cyclopropanation has utilized chiral porphyrins and bisoxazoline ligands, the principles are applicable to chiral cyclopentadienyl systems. nih.govresearchgate.net The development of chiral-at-iron complexes, where the stereogenicity resides at the metal center, presents another avenue for achieving high enantioselectivity in cyclopropanation reactions. researchgate.net

Table 1: Stereoselectivity in Iron-Catalyzed Cyclopropanation of Styrene
Iron Catalyst LigandCarbene SourceMajor Producttrans/cis RatioReference
meso-tetra-p-tolylporphyrin (TTP)p-tolyldiazomethanetrans-cyclopropaneup to 17:1 iastate.edu
meso-tetra-p-tolylporphyrin (TTP)mesityldiazomethanecis-cyclopropaneup to 1:2.9 iastate.edu

Michael Addition Reactions

Iron complexes containing cyclopentadienyl-derived ligands have demonstrated utility in catalyzing Michael addition reactions, a versatile method for carbon-carbon bond formation. digitellinc.comnih.gov These catalysts can activate simple alkenes, which are typically unreactive as nucleophiles, to participate in 1,4-addition to α,β-unsaturated carbonyl compounds. digitellinc.comnih.gov The presence of a methyl group on the cyclopentadienyl ring can influence the catalytic activity through both steric and electronic effects.

A notable application involves the use of a cationic cyclopentadienyliron dicarbonyl complex to catalyze the allylic C(sp³)–H functionalization of alkenes and their subsequent Michael addition to chalcones and other enones. digitellinc.comnih.gov This redox-neutral process effectively uses simple alkenes as allyl anion equivalents. The iron catalyst facilitates the deprotonation of an allylic C-H bond under mild conditions using a weak base, generating a catalytic allyliron intermediate that acts as the nucleophile in the 1,4-addition. nih.gov

The reaction conditions for this transformation are generally mild and tolerate a variety of functional groups. The use of 2,4,6-collidine as a base and a combination of triisopropylsilyl triflate and LiNTf₂ as Lewis acids has been shown to facilitate the reaction. nih.gov Both unactivated alkenes and allylbenzene (B44316) derivatives can serve as the pronucleophilic partners.

While the broader class of cyclopentadienyliron complexes has been explored, the specific impact of a methyl substituent on the cyclopentadienyl ligand in these reactions is a subject of ongoing research. It is anticipated that the electron-donating nature of the methyl group would enhance the nucleophilicity of the allyliron intermediate, potentially increasing the reaction rate. Conversely, the increased steric bulk could influence the regioselectivity and stereoselectivity of the addition.

Asymmetric variants of iron-catalyzed Michael additions have also been developed, primarily utilizing chiral salen ligands. rsc.org For instance, an iron(III) complex with a chiral salen ligand derived from cis-2,5-diaminobicyclo[2.2.2]octane catalyzes the asymmetric addition of thiols to α,β-unsaturated ketones with high yields and enantioselectivities. rsc.org This demonstrates the potential for developing enantioselective Michael additions using iron catalysts with appropriately designed chiral ligands, including chiral methylcyclopentadienyl systems.

Table 2: Iron-Catalyzed Michael Addition of Alkenes to Enones
CatalystAlkene (Pronucleophile)Enone (Michael Acceptor)BaseKey FeaturesReference
[Cp*Fe(CO)₂(thf)]⁺BF₄⁻AllylbenzeneChalcone2,2,6,6-tetramethylpiperidine (TMPH)Redox-neutral allylic C-H functionalization for 1,4-addition. nih.gov
Cationic cyclopentadienyliron dicarbonyl complexUnactivated alkenesChalcones and other conjugated enonesWeak baseEmploys simple alkenes as allylic anion equivalents. digitellinc.com

C-H Activation and Functionalization

Iron complexes with cyclopentadienyl-type ligands are increasingly recognized for their ability to catalyze the activation and functionalization of otherwise inert C-H bonds. nih.govnih.gov This approach offers a more atom-economical and environmentally benign alternative to traditional synthetic methods that often require pre-functionalized substrates. The methylcyclopentadienyl ligand, as a variant of the cyclopentadienyl ligand, can modulate the reactivity of the iron center in these transformations.

A key area of development is the chelation-assisted C-H activation, where a directing group on the substrate coordinates to the iron center, positioning a C-H bond for cleavage. Mechanistic studies suggest that these reactions can proceed through various pathways, including σ-bond metathesis or ligand-to-ligand hydrogen transfer (LLHT). nih.gov The choice of ligands and the oxidation state of the iron catalyst play a crucial role in determining the operative mechanism.

For instance, cyclopentadienyliron(II) dicarbonyl complexes have been successfully employed as catalysts for the deprotonative activation and subsequent functionalization of propargylic and allylic C-H bonds. nih.gov This strategy allows for the direct coupling of unsaturated hydrocarbons with electrophiles like aryl aldehydes, yielding a range of unsaturated alcohol products under mild and functional group-tolerant conditions. nih.govthieme.de

The development of enantioselective iron-catalyzed C-H activation has been a significant challenge. However, recent advances have shown that the use of novel N-heterocyclic carbene (NHC) ligands with dispersion energy donors can lead to highly enantioselective transformations. nih.gov While not directly involving methylcyclopentane, these findings open the door for the design of chiral iron catalysts based on other ligand scaffolds, including chiral methylcyclopentadienyl systems, for asymmetric C-H functionalization.

Pincer-type ligands in conjunction with iron have also been explored for C-H activation, particularly in C-H borylation reactions. mdpi.com Mechanistic investigations into these systems are crucial for understanding the catalytic cycle and for the rational design of more efficient catalysts.

Table 3: Examples of Iron-Catalyzed C-H Functionalization
Catalyst SystemSubstrateElectrophile/Coupling PartnerType of C-H Bond FunctionalizedReference
Cyclopentadienyliron(II) dicarbonyl complexesAlkynes and AlkenesAryl aldehydesPropargylic and Allylic C-H nih.gov
Iron with NHC ligandsDirected substratesAlkenesAryl C-H nih.gov
PNP-Iron pincer complexArenesB₂Pin₂Aromatic C-H (Borylation) mdpi.com

Oxidation Reactions Catalyzed by Iron Complexes

Iron complexes are well-known catalysts for a variety of oxidation reactions, owing to the accessibility of multiple oxidation states and the ability of iron to activate oxidants such as hydrogen peroxide and molecular oxygen. researchgate.netmdpi.comresearchgate.net While much of the research in this area has focused on iron complexes with porphyrin, salen, and nitrogen-based polydentate ligands, cyclopentadienyl-derived ligands like methylcyclopentadienyl can also support catalytically active iron centers for oxidation processes. nih.gov

The nature of the ligand framework significantly influences the outcome of these reactions, directing the selectivity towards, for example, epoxidation, dihydroxylation, or C-H bond oxidation. researchgate.netencyclopedia.pub For instance, in the oxidation of olefins, the choice of a tetradentate nitrogen ligand can determine whether the major product is an epoxide or a diol. mdpi.com

(Cyclopentadienone)iron carbonyl compounds, which are structurally related to cyclopentadienyl complexes, have been shown to be effective catalysts for the transfer hydrogenation and dehydrogenation of alcohols and carbonyl compounds, which are redox reactions. nih.gov The substitution pattern on the cyclopentadienone ring has a notable effect on the catalytic activity. This suggests that substituents on a cyclopentadienyl ring, such as a methyl group, would similarly influence the catalytic performance of the corresponding iron complexes in oxidation reactions.

The mechanism of these oxidations often involves the formation of high-valent iron-oxo species, which are potent oxidizing agents. The ligand environment plays a critical role in stabilizing these reactive intermediates and in controlling their reactivity and selectivity. While specific examples detailing the use of iron-methylcyclopentadienyl complexes in oxidation catalysis are not extensively documented in the reviewed literature, the general principles of iron-catalyzed oxidations suggest that such complexes would be viable catalysts, with the methyl group potentially enhancing stability and influencing selectivity through its electronic and steric properties.

Table 4: Ligand Effects in Iron-Catalyzed Oxidation of Olefins
Iron Complex LigandOxidantSubstrateMajor Product(s)Reference
(BPMEN)Fe(II)H₂O₂Jasmone (olefin)Epoxide and trans-dihydroxylation products mdpi.comencyclopedia.pub
(TPMA)Fe(II)H₂O₂Jasmone (olefin)cis-dihydroxylation products mdpi.comencyclopedia.pub

Applications in Polymerization and Advanced Materials Science

Iron complexes, including those with cyclopentadienyl-derived ligands, have garnered significant attention as catalysts for polymerization reactions, offering a less toxic and more economical alternative to catalysts based on precious metals. nih.govrsc.org These iron-based systems have been particularly successful in atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govrsc.orgresearchgate.net

The ligand structure is paramount in tuning the activity and control of the iron catalyst in ATRP. A variety of ligands have been explored, including nitrogen-based ligands and phosphines. mdpi.com Cyclopentadienyliron complexes have also been investigated in this context. For example, a dicarbonyl iron complex bearing a pentaphenylcyclopentadienyl ligand, in conjunction with triphenylphosphine, has been shown to be an effective catalyst for the living radical polymerization of methyl methacrylate (B99206) (MMA). researchgate.net The bulky pentaphenylcyclopentadienyl ligand influences the lability of the carbonyl ligands, which is crucial for the generation of the active catalytic species. This highlights the important role that substituents on the cyclopentadienyl ring play in modulating the catalytic properties. A methyl group, while less sterically demanding than a phenyl group, would still impact the electronic and steric environment of the iron center.

Iron-catalyzed ATRP has been successfully applied to the polymerization of various monomers, with methacrylate and styrene monomers being particularly well-studied. nih.gov However, the polymerization of acrylate-based monomers by iron catalysts remains a challenge. nih.gov

Beyond ATRP, iron complexes are also active in other types of polymerization. For instance, iron(II) complexes bearing 2,6-bis(imino)pyridyl ligands, when activated with methylaluminoxane (B55162) (MAO), are highly active catalysts for the polymerization of ethylene (B1197577) to produce highly linear polyethylene. researchgate.net The structure of the ligand, including the substituents on the imine nitrogen atoms, has a profound effect on the catalytic activity and the molecular weight of the resulting polymer.

The use of iron catalysts in the synthesis of biodegradable polymers through the ring-opening polymerization (ROP) of cyclic esters is another area of growing interest. Iron(II) complexes with N-heterocyclic carbene (NHC) ligands have been successfully used as catalysts for the ROP of ε-caprolactone, yielding polycaprolactone, a biodegradable polyester. mdpi.com

Table 5: Iron-Catalyzed Polymerization Reactions
Catalyst SystemType of PolymerizationMonomerKey FeaturesReference
(CpPh)Fe(CO)₂Br with PPh₃Living Radical PolymerizationMethyl methacrylate (MMA)Produces polymers with narrow molecular weight distributions. researchgate.net
FeBr₃ under UV lightAtom Transfer Radical Polymerization (ATRP)Methacrylate monomersSimplified, ligand-free system. nih.gov
2,6-bis(imino)pyridyl Fe(II) complexes with MAOEthylene PolymerizationEthyleneProduces highly linear polyethylene. researchgate.net
Iron(II) NHC complexesRing-Opening Polymerization (ROP)ε-caprolactoneSynthesis of biodegradable polycaprolactone. mdpi.com

Asymmetric Catalysis Employing Chiral Iron-Cyclopentadienyl Systems

The development of asymmetric catalysis using chiral iron complexes is a rapidly advancing field, driven by the desire for sustainable and cost-effective methods for producing enantiomerically pure compounds. nih.govsnnu.edu.cn Chiral cyclopentadienyl (Cp) ligands have emerged as a powerful tool in this endeavor, as they can impart a chiral environment directly to the metal center, influencing the stereochemical outcome of the catalyzed reaction. snnu.edu.cn The incorporation of a methyl group into the cyclopentadienyl scaffold is one of many strategies to create chiral Cp ligands, for example, by creating a stereocenter on a fused ring system.

A variety of chiral Cp ligand architectures have been designed and successfully applied in a range of asymmetric transformations, including C-H bond functionalization. snnu.edu.cn These ligands can be broadly categorized into ring-fused, axially chiral, and planar chiral systems. For instance, cyclopentane-fused Cp ligands have been developed and utilized in asymmetric catalysis. snnu.edu.cn

While much of the pioneering work with chiral Cp ligands has involved rhodium and iridium, their application with first-row transition metals like iron is of significant interest. snnu.edu.cn Chiral-at-iron complexes, where the iron atom itself is the stereogenic center, represent a particularly elegant approach to asymmetric catalysis. researchgate.net In these systems, the coordination of achiral ligands in a specific spatial arrangement around the iron center generates the chirality. These chiral-at-iron Lewis acid complexes have been shown to be effective catalysts in asymmetric transformations such as the Nazarov reaction and Friedel-Crafts-type alkylations. nih.gov

In the context of specific reactions, iron complexes of chiral spiro-bisoxazoline ligands have been used to achieve highly enantioselective intramolecular cyclopropanation of indoles. nih.gov This demonstrates the potential of iron to catalyze asymmetric carbenoid transfer reactions with high stereocontrol.

Although the body of literature specifically detailing the use of chiral methylcyclopentadienyl-iron complexes is still growing, the foundational work on chiral Cp ligands and chiral-at-iron complexes provides a strong basis for their future development and application in a wide array of asymmetric catalytic transformations. The ability to fine-tune the steric and electronic properties of the ligand through substitution is a key advantage that will continue to drive innovation in this field.

Table 6: Examples of Asymmetric Reactions Catalyzed by Chiral Iron Systems
Type of Chiral Iron SystemReaction TypeKey FeaturesReference
Chiral spiro bisoxazoline iron complexIntramolecular cyclopropanation of indolesHigh yields and enantioselectivities. nih.gov
Chiral-at-metal iron(II) Lewis acid complexesNazarov reactionHigh diastereoselectivity and enantioselectivity. nih.gov
Chiral-at-metal iron(II) Lewis acid complexesFriedel-Crafts-type alkylationDemonstrates the versatility of chiral-at-iron catalysts. nih.gov

Advanced Topics and Future Research Directions in Iron Methylcyclopentane Chemistry

Development of Next-Generation Iron Catalysts with Tunable Cyclopentane-Derived Ligands

The development of highly efficient and selective iron catalysts is a central theme in modern organometallic chemistry. Cyclopentadienyl (B1206354) (Cp) and its derivatives, including those incorporating a methylcyclopentane (B18539) framework, are ubiquitous ligands in this endeavor. The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's performance.

Recent research has focused on the synthesis of (Cyclopentadienone)iron tricarbonyl complexes, which are inexpensive, air-stable, and serve as active pre-catalysts in a variety of homogeneous catalytic reactions. nih.gov The versatility of these catalysts stems from the "non-innocent" character of the cyclopentadienone ligand, which can actively participate in the catalytic cycle through its redox properties. nih.gov The electronic properties of the cyclopentadienone ligand have a significant impact on the catalytic activity. For instance, in transfer hydrogenation and dehydrogenation reactions, catalysts bearing electron-rich cyclopentadienone ligands exhibit enhanced reaction rates. nih.govnih.gov

A novel approach to catalyst design involves the introduction of N-heterocyclic carbene (NHC) ligands to the (cyclopentadienone)iron scaffold. acs.org These (Cyclopentadienone)iron(NHC)(dicarbonyl) complexes have shown promise in the hydrogenation, transfer hydrogenation, and hydrosilylation of ketones. acs.org The modular nature of both the cyclopentadienone and NHC ligands allows for the creation of a diverse library of catalysts with tailored properties.

Furthermore, the development of cationic cyclopentadienyl iron dicarbonyl complexes has opened new avenues for catalytic applications, particularly in the challenging area of allylic C-H functionalization of simple alkenes like propylene. pitt.edu These catalysts have demonstrated high yields and distinct regioselectivity, showcasing the potential of cyclopentadienyl ligand modification in creating next-generation iron catalysts. pitt.edu

Table 1: Comparison of (Cyclopentadienone)iron Catalysts in Transfer Hydrogenation of Acetophenone

Catalyst TypeLigand FeaturesConversion (%)Reaction Time (h)Reference
(Cyclopentadienone)iron tricarbonylElectron-donating substituentsHighShorter nih.gov
(Cyclopentadienone)iron tricarbonylElectron-withdrawing substituentsLowerLonger nih.gov
(Cyclopentadienone)iron(NHC)(dicarbonyl)Linked cyclopentadienyl-NHCup to 86%6 acs.org

Interplay of Metal and Ligand in Cooperative Reactivity and Catalysis

The concept of metal-ligand cooperativity (MLC) is crucial for understanding and designing efficient catalytic systems. In this paradigm, the ligand is not merely a spectator but actively participates in bond activation and formation steps. nih.gov Iron complexes with cyclopentadienone ligands are prime examples of this cooperative effect. The ligand's ability to undergo redox changes and participate in proton transfer events is integral to the catalytic cycle in reactions such as hydrogenation and dehydrogenation. nih.govnih.govnih.gov

For instance, in the electrochemical reduction of CO2 to CO, the cooperation between the iron center and the cyclopentadienone ligand is reported to be crucial for the catalytic activity. rsc.org Similarly, in iron-catalyzed [2π + 2π] cycloaddition of α,ω-dienes, the redox activity of the supporting bis(imino)pyridine ligand is essential for maintaining the ferrous oxidation state of the iron throughout the catalytic cycle. acs.org This highlights the importance of redox-active ligands in enabling challenging transformations.

Research into diiron complexes has also revealed the potential for cooperative effects between two adjacent metal centers, which can lead to unique activation modes and reaction profiles. researchgate.netresearchgate.net While not exclusively focused on cyclopentane-derived ligands, these studies provide a blueprint for designing bimetallic iron catalysts where the proximity of the metal centers, bridged by a suitable ligand scaffold, facilitates cooperative catalysis.

Exploration of Heterogeneous Iron Catalysis with Cyclopentane-Derived Supports/Ligands

While homogeneous iron catalysts have shown great promise, their separation and recycling can be challenging. Heterogeneous catalysis offers a practical solution to these issues, and there is growing interest in immobilizing iron complexes on solid supports. nih.govmdpi.commdpi.comresearchgate.net Various materials, including aluminosilicates, clays, carbonized materials, metal oxides, and polymeric matrices, have been explored as supports for iron catalysts. mdpi.comresearchgate.net

The strategy of immobilizing molecular iron complexes aims to combine the high activity and selectivity of homogeneous catalysts with the robustness and ease of separation of heterogeneous systems. mdpi.com For instance, iron complexes have been anchored to silica and microporous molecular sieves for olefin polymerization and oxidation reactions. mdpi.com While specific examples of cyclopentane-derived supports are not extensively documented, the principles of immobilization can be readily applied. Functionalizing support materials with cyclopentane-based tethers for anchoring iron complexes is a viable future direction.

The exchange reaction of methylcyclopentane with deuterium over supported palladium, platinum, and rhodium catalysts has been studied, providing insights into the surface chemistry of cyclic alkanes on heterogeneous catalysts. rsc.org Although this study does not involve iron, it underscores the potential for investigating the reactivity of cyclopentane derivatives on supported metal catalysts.

Computational Design and Prediction of Reactivity for Iron-Cyclopentane Complexes

Computational chemistry has become an indispensable tool in modern catalysis research, providing detailed insights into reaction mechanisms, catalyst structures, and electronic properties. nih.govnih.govtdl.orgdntb.gov.ua Density Functional Theory (DFT) calculations, in particular, have been widely used to study the reactivity of iron complexes with cyclopentadienone ligands. nih.govresearchgate.net

These computational studies have been instrumental in understanding the mechanism of transfer hydrogenation and dehydrogenation reactions catalyzed by (cyclopentadienone)iron carbonyl compounds. nih.govnih.gov They have helped to elucidate the role of ligand electronics on catalyst activity and to identify key intermediates and transition states in the catalytic cycle. nih.govnih.gov For example, computational investigations have provided a deeper understanding of the species formed during the activation of the pre-catalyst and their distribution. nih.gov

The predictive power of computational chemistry can be harnessed to design new catalysts with improved performance. By systematically varying the substituents on the cyclopentane-derived ligand in silico, it is possible to screen for candidates with optimal electronic and steric properties for a given reaction. nih.gov This computational pre-screening can significantly accelerate the experimental discovery of next-generation iron-cyclopentane catalysts.

Table 2: Computationally Investigated Properties of Iron-Cyclopentadienone Complexes

Property InvestigatedComputational MethodKey FindingReference
Reaction Mechanism of HydrogenationDFTElucidation of the role of metal-ligand cooperation. nih.gov
Effect of Ligand ElectronicsDFTCorrelation between electron density on the ligand and reaction rates. nih.govnih.gov
Catalyst Activation SpeciesMössbauer Spectroscopy and DFTIdentification of active species formed from the pre-catalyst. nih.gov
Electronic Structure and ReactivityDFTComparison of neutral and cationic iron species. mdpi.com

Q & A

Q. How to design controlled experiments isolating iron’s role in methylcyclopentane isomerization versus competing hydrogenolysis?

  • Methodological Answer : Use sulfur-poisoned Pt/LTL zeolite catalysts to suppress hydrogenolysis while monitoring isomerization via in-situ FTIR . Compare product distributions (e.g., methylpentanes vs. benzene) under varying H₂ pressures, referencing irreversible 1-6 ring closure kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.